

# A Technical Guide to the Fundamental Chemical Properties of 2-Phenoxy nicotinic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Phenoxy nicotinic acid**

Cat. No.: **B186817**

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## Introduction

**2-Phenoxy nicotinic acid** is a heterocyclic aromatic compound that belongs to the class of pyridinecarboxylic acids. Its structure, featuring a phenoxy group attached to the pyridine ring at the 2-position and a carboxylic acid group at the 3-position, makes it a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is recognized as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen.<sup>[1]</sup> Understanding its core chemical properties is crucial for its synthesis, purification, and the development of new chemical entities. This guide provides a comprehensive overview of the fundamental chemical properties of **2-phenoxy nicotinic acid**, detailed experimental protocols for their determination, and visualizations of its synthetic pathway.

## Core Chemical Properties

The fundamental physicochemical properties of **2-phenoxy nicotinic acid** are summarized in the table below. These parameters are essential for predicting its behavior in chemical reactions and biological systems.

Property	Value	Source
IUPAC Name	2-phenoxypyridine-3-carboxylic acid	<a href="#">[2]</a>
Synonyms	2-Phenoxy-3-pyridinecarboxylic acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	35620-71-4	<a href="#">[2]</a>
Chemical Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	215.20 g/mol	<a href="#">[1]</a>
Melting Point	172-175 °C	<a href="#">[3]</a>
Boiling Point	355.48 °C (rough estimate)	<a href="#">[3]</a>
pKa	2.80 ± 0.10 (Predicted)	
logP	2.2 (Computed)	<a href="#">[1]</a>
Appearance	White to off-white solid	
Solubility	While specific quantitative data is limited, related compounds like nicotinic acid show solubility in water and various organic solvents such as ethanol and DMSO. <a href="#">[4]</a> <a href="#">[5]</a> The solubility of 2-phenoxy nicotinic acid is expected to be influenced by the phenoxy group, likely increasing its solubility in less polar organic solvents compared to nicotinic acid.	

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-phenoxy nicotinic acid**'s key properties are outlined below.

## Synthesis Protocol: Nucleophilic Aromatic Substitution

**2-Phenoxy nicotinic acid** is commonly synthesized via a nucleophilic aromatic substitution reaction. A prevalent method involves the reaction of 2-chloronicotinic acid with a phenolate.<sup>[6]</sup> <sup>[7]</sup><sup>[8]</sup>

### Materials:

- 2-Chloronicotinic acid
- Phenol
- Potassium Carbonate ( $K_2CO_3$ ) or other suitable base
- Solvent (e.g., Dimethylformamide - DMF)
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous sodium sulfate ( $Na_2SO_4$ ) for drying
- Deionized water

### Procedure:

- In a round-bottom flask, dissolve phenol in a suitable solvent such as DMF.
- Add a base, such as potassium carbonate, to the solution to generate the phenoxide nucleophile.
- Add 2-chloronicotinic acid to the reaction mixture.
- Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).<sup>[9]</sup>
- Once the reaction is complete, cool the mixture to room temperature.

- Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
- Collect the precipitate by filtration and wash with cold water.
- For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
- Dry the purified **2-phenoxy nicotinic acid** under vacuum.

## pKa Determination: Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

Materials:

- **2-Phenoxy nicotinic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water (carbon dioxide-free)
- pH meter with a combination glass electrode
- Burette
- Stir plate and stir bar

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Accurately weigh a sample of **2-phenoxy nicotinic acid** and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will affect the apparent pKa.
- Place the solution in a beaker with a stir bar and immerse the pH electrode.

- Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

## LogP Determination: Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Materials:

- **2-Phenoxy nicotinic acid**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
- Vortex mixer or shaker

Procedure:

- Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.
- Prepare a stock solution of **2-phenoxy nicotinic acid** in either the aqueous or organic phase.

- Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.
- Shake the funnel for a sufficient amount of time (e.g., 1-2 hours) to allow for equilibrium to be reached.
- Allow the two phases to separate completely.
- Carefully collect samples from both the n-octanol and aqueous layers.
- Determine the concentration of **2-phenoxy nicotinic acid** in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient ( $\text{LogP} = \log_{10}(P)$ ).

## Visualization of Synthetic Pathway

While specific signaling pathways for **2-phenoxy nicotinic acid** are not well-documented, its role as a synthetic intermediate is significant. The following diagram illustrates a common synthetic route to **2-phenoxy nicotinic acid** and its subsequent use in the synthesis of other derivatives.

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Caption: Synthetic pathway of **2-phenoxy nicotinic acid** and its role as a precursor.

## Biological Context and Significance

While direct biological activity or specific signaling pathway interactions for **2-phenoxy nicotinic acid** are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors, such as GPR109A, which are involved in lipid metabolism.<sup>[10]</sup> However, its primary significance in the pharmaceutical industry lies in its role as a key building block. It serves as an intermediate in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs and other potential therapeutic agents.<sup>[6][7]</sup> For instance, derivatives of nicotinic acid have been explored for a wide range of biological activities, underscoring the importance of **2-phenoxy nicotinic acid** as a scaffold for developing new drugs.

## Conclusion

**2-Phenoxy nicotinic acid** is a compound with well-defined physicochemical properties that make it a versatile intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its core chemical characteristics, standardized protocols for their experimental determination, and a visualization of its synthetic utility. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, facilitating the effective use of **2-phenoxy nicotinic acid** in the creation of novel therapeutic agents.

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## References

- 1. 2-Phenoxy nicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenoxy nicotinic acid [webbook.nist.gov]
- 3. 2-PHENOXY NICOTINIC ACID | 35620-71-4 [amp.chemicalbook.com]
- 4. refp.coohlife.org [refp.coohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Chemical Properties of 2-Phenoxy nicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b186817#fundamental-chemical-properties-of-2-phenoxynicotinic-acid>]

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